Methylcarbamylcholine chloride

Vue d'ensemble

Description

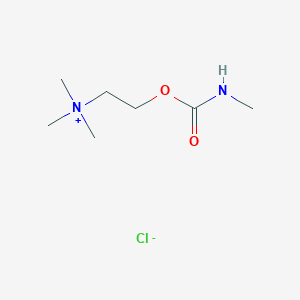

Methylcarbamylcholine chloride, also known as Methylcarbachol, is a compound with the linear formula (CH3)3N+CH2CH2OC(O)NHCH3 Cl- . It is a solid substance that is white in color . It is soluble in water and methanol . It is used as a nicotinic agonist .

Molecular Structure Analysis

The molecular weight of Methylcarbamylcholine chloride is 196.68 g/mol . Its structure consists of a trimethylammonium group attached to a carbamoyl group, which is further linked to a chloride ion .Physical And Chemical Properties Analysis

Methylcarbamylcholine chloride is a solid substance that is white in color . It is soluble in water and methanol . The compound is hygroscopic, meaning it readily absorbs moisture from the environment .Applications De Recherche Scientifique

Binding to Brain Receptors and Effect on Acetylcholine Release : Methylcarbamylcholine chloride binds specifically and with high affinity to rat hippocampus, frontal cortex, and striatum. It enhances spontaneous acetylcholine release from slices of rat hippocampus and frontal cortex, suggesting a role in altering cholinergic transmission in the brain through activation of presynaptic nicotinic receptors (Araujo et al., 1988).

Development as a Radioligand for Brain Nicotinic Receptors : As a radioligand, methylcarbamylcholine has been developed to study nicotinic cholinergic and nicotine-like binding sites in rat brain membranes. It offers a way to investigate the binding affinities of various nicotine analogs and cholinergic agents (Abood & Grassi, 1986).

Investigation in Muscarinic Receptor Function : Methylcarbamylcholine chloride has been used to study the inhibition of brain muscarinic acetylcholine receptors by mercuric cations, providing insights into the molecular mechanism of these receptors and the role of essential sulfhydryl groups in their function (Abd-Elfattah & Shamoo, 1981).

Comparative Pharmacological and Toxicological Studies : Methylcarbamylcholine chloride's pharmacologic and toxicologic properties have been compared with other choline compounds, contributing to a better understanding of its effects on the parasympathetic nervous system (Molitor, 1936).

Study of Drinking Behavior in Rats : Methylcarbamylcholine-induced polydipsia in rats has been studied to understand its effect on drinking behavior, providing insights into its interaction with nicotinic and muscarinic receptors (Yang, Buccafusco & Pauly, 1994).

Role in Autonomic Responsiveness Assessment : Its application in studying pupillary responses to cholinomimetic agents in various subjects, including those with allergies or asthma, suggests its utility in assessing autonomic responsiveness (Smith, Shelhamer & Kaliner, 1980).

Mécanisme D'action

Propriétés

IUPAC Name |

trimethyl-[2-(methylcarbamoyloxy)ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-8-7(10)11-6-5-9(2,3)4;/h5-6H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPJDIXRPQHHJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045789 | |

| Record name | Methylcarbamylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14721-76-7 | |

| Record name | Ethanaminium, N,N,N-trimethyl-2-[[(methylamino)carbonyl]oxy]-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14721-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline, chloride, methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014721767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylcarbamylcholine chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Manganese iodide tetrahydrate [MI]](/img/structure/B89102.png)